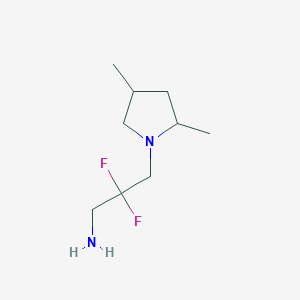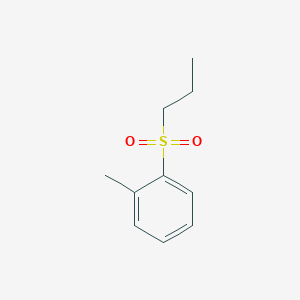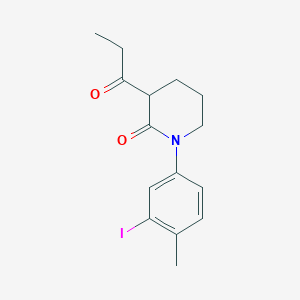
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one is an organic compound that belongs to the class of aryl iodides. This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further substituted with a methyl group and a piperidin-2-one moiety. The compound’s unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3-iodo-4-methylphenylamine with propanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using techniques such as recrystallization or column chromatography .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various organometallic reagents.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with sodium borohydride results in alcohols.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is used to study the effects of aryl iodides on cellular processes. It can be used as a probe to investigate the role of iodine-containing compounds in biological systems.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structure can be modified to enhance its pharmacological properties, making it a valuable lead compound in drug discovery.
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. .
Wirkmechanismus
The mechanism of action of 1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to changes in cellular function. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .
Vergleich Mit ähnlichen Verbindungen
1-(3-Iodo-4-methylphenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:
N-(3-Iodo-4-methylphenyl)pyrazine-2-carboxamide: This compound also contains an iodine atom attached to a phenyl ring, but it has a pyrazine-2-carboxamide moiety instead of a piperidin-2-one group.
3-Iodo-4-methylaniline: This compound is structurally similar but lacks the piperidin-2-one moiety.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C15H18INO2 |
|---|---|
Molekulargewicht |
371.21 g/mol |
IUPAC-Name |
1-(3-iodo-4-methylphenyl)-3-propanoylpiperidin-2-one |
InChI |
InChI=1S/C15H18INO2/c1-3-14(18)12-5-4-8-17(15(12)19)11-7-6-10(2)13(16)9-11/h6-7,9,12H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
NTPAOHDOBNVMAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1CCCN(C1=O)C2=CC(=C(C=C2)C)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


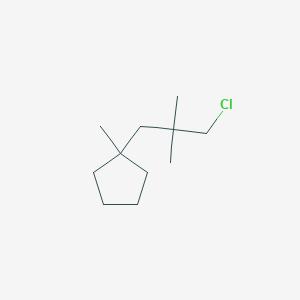
![Methyl 5-ethyl-2-methyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13177034.png)


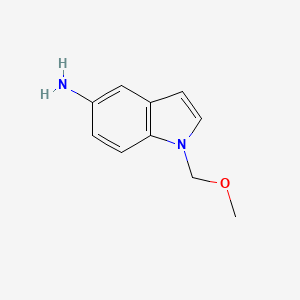

![Tert-butyl 4-[(4-aminopiperidin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B13177063.png)
![{[1-(Bromomethyl)cyclopropyl]methyl}cyclohexane](/img/structure/B13177066.png)
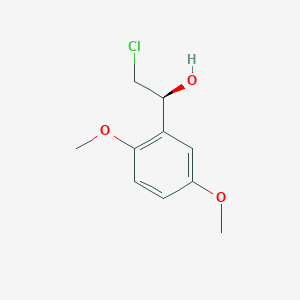
![4,7-Dimethyl-1H,2H,3H,4H-pyrido[2,3-B]pyrazine](/img/structure/B13177084.png)
![{4-[Benzyl(methyl)amino]phenyl}methanol](/img/structure/B13177085.png)
![1-[(5-Bromopyridin-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13177096.png)
